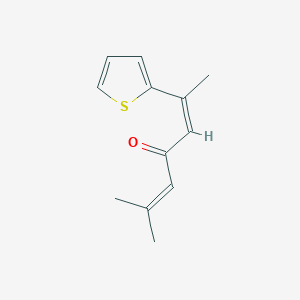

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

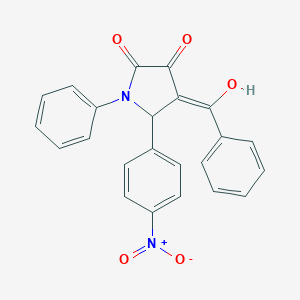

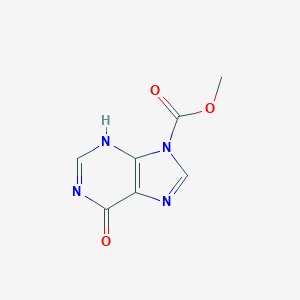

5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione is a compound that belongs to the 1,2,4-triazole class . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a multicomponent reaction under green chemistry conditions using lemon juice as an acidic catalyst . An equimolar mixture of 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivative, 4-chlorobenzaldehyde, and acetylacetone or ethyl acetoacetate is mixed in water–ethanol and then treated with fresh lemon juice .Molecular Structure Analysis

The molecular structure of 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione is characterized by different spectral and elemental analyses . The presence of the 1,2,4-triazole ring in its structure is a key feature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are characterized by the use of a multicomponent reaction under green chemistry conditions . The reaction involves the use of lemon juice as an acidic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione are characterized by different spectral and elemental analyses . The compound is described as having promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .Wissenschaftliche Forschungsanwendungen

- Antifungal Agents : Clinical antifungals like Itraconazole, Fluconazole, and Voriconazole contain triazole moieties and are effective against fungal infections .

- Antiviral Drugs : Ribavirin, a broad-spectrum antiviral, contains a triazole ring and is used in hepatitis treatment .

- Anticancer Agents : Triazole derivatives, such as Letrozole, Anastrozole, and Vorozole, exhibit potent anticancer activity .

Agrochemistry

Triazole-based compounds find applications in agrochemicals due to their diverse biological effects. These include:

- Pesticides and Herbicides : Triazoles contribute to the development of effective pesticides and herbicides for crop protection .

Material Chemistry

Triazoles are also relevant in material science. Their applications include:

- Functional Materials : Triazole-containing compounds are used in the design of functional materials, such as sensors, catalysts, and polymers .

Coordination Chemistry

Triazoles serve as versatile ligands in coordination chemistry:

- Metal Complexes : Triazole ligands form stable complexes with transition metals, influencing their reactivity and catalytic properties .

Biological Studies

Triazoles are valuable tools for biological research:

- Enzyme Inhibition : Triazole-based inhibitors target enzymes involved in various diseases, including cancer and infectious diseases .

- Receptor Binding : Their non-covalent interactions with receptors make them useful for drug discovery .

Material Science

Triazole derivatives contribute to material science:

Wirkmechanismus

Target of Action

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is known to have a broad spectrum of biological activities . The primary target of this compound is the VIM-2 Metallo-β-Lactamase (MBL) protein . This protein is involved in antibiotic resistance, making it a crucial target for new antimicrobial agents .

Mode of Action

The compound interacts with its target, the VIM-2 Metallo-β-Lactamase protein, by binding to its active site . The binding is characterized by minimal binding energy and good affinity, suggesting a strong interaction between the compound and its target . This interaction likely results in the inhibition of the protein’s activity, thereby potentially reducing antibiotic resistance .

Biochemical Pathways

By inhibiting the VIM-2 Metallo-β-Lactamase protein, the compound could disrupt the normal functioning of this protein, potentially reversing antibiotic resistance .

Result of Action

The molecular and cellular effects of 5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione’s action are likely related to its inhibitory effect on the VIM-2 Metallo-β-Lactamase protein. By inhibiting this protein, the compound could potentially reduce antibiotic resistance, enhancing the effectiveness of existing antibiotics .

Zukünftige Richtungen

The future directions for the research and development of 1,2,4-triazole derivatives, including 5-Benzyl-1,2-dihydro-1,2,4-triazole-3-thione, involve further investigations on this scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFPLALYSZUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | |

CAS RN |

28384-40-9 |

Source

|

| Record name | 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitrobenzaldehyde [2-(methylsulfanyl)-5-pyrimidinyl]hydrazone](/img/structure/B385846.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{2-nitrobenzylidene}acrylohydrazide](/img/structure/B385847.png)

![Ethyl 2-benzylsulfanylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385850.png)

![Dimethyl 3-cyanopyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B385851.png)

![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)